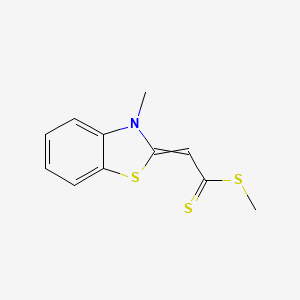

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate

Beschreibung

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate is a heterocyclic compound featuring a benzothiazole core fused with a dithioacetate moiety. The methyl ester group at the dithioacetate position and the 3-methyl substitution on the benzothiazole ring contribute to its unique electronic and steric properties.

Its reactivity and electronic characteristics are influenced by the electron-withdrawing dithioacetate group and the aromatic benzothiazole system.

Eigenschaften

CAS-Nummer |

51741-78-7 |

|---|---|

Molekularformel |

C11H11NS3 |

Molekulargewicht |

253.4 g/mol |

IUPAC-Name |

methyl 2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanedithioate |

InChI |

InChI=1S/C11H11NS3/c1-12-8-5-3-4-6-9(8)15-10(12)7-11(13)14-2/h3-7H,1-2H3 |

InChI-Schlüssel |

NUJLHAURLLYKRL-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2SC1=CC(=S)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate typically involves the reaction of 3-methylbenzothiazole with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then reacts with methyl iodide to form the final product.

Industrial Production Methods

Industrial production of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dithioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate with key analogs:

Key Observations :

- Electronic Properties : Dithioacetate-terminated molecules exhibit conductance enhancements of up to two orders of magnitude compared to alkanethiols, attributed to efficient electron transport through sulfur-gold bonds .

- Volatility : Ethyl dithioacetate’s lower molecular weight and higher volatility (b.p. 61°C at 23 mmHg) necessitate stringent safety protocols (e.g., explosion-proof equipment) compared to methyl derivatives, which likely have higher boiling points .

Antifungal Activity

Luliconazole, a ketene dithioacetate derivative, demonstrates potent antifungal activity against dermatophytes due to its imidazole moiety and lipophilic dichlorophenyl group .

Critical Analysis of Divergent Properties

- Safety and Handling : Ethyl dithioacetate’s flammability (Category 3 flammable liquid) and skin irritation risks require rigorous ventilation and grounding protocols . Methyl analogs, while likely less volatile, may still pose handling challenges due to sulfur content.

- Conductance vs. Bioactivity : Dithioacetate-AuNP systems prioritize electronic performance, whereas luliconazole derivatives balance lipophilicity and antifungal potency, highlighting the functional versatility of dithioacetate frameworks .

Biologische Aktivität

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its efficacy as an enzyme inhibitor, particularly against tyrosinase, and its implications in treating hyperpigmentation and other related disorders.

Chemical Structure and Properties

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate is characterized by its unique structural features, which contribute to its biological activities. The compound's molecular formula is , and it possesses a molecular weight of 282.4 g/mol. Its structure includes a benzothiazole moiety that is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate |

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Studies have shown that methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate exhibits potent inhibitory effects on tyrosinase activity, making it a candidate for treating hyperpigmentation disorders.

- IC50 Values : The compound has demonstrated an IC50 value of approximately , indicating it is significantly more effective than traditional inhibitors such as kojic acid (IC50 = ) .

Comparison of Tyrosinase Inhibitors

| Compound | IC50 Value () |

|---|---|

| Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate | 0.08 |

| Kojic Acid | 24.09 |

The mechanism by which methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate inhibits tyrosinase involves binding at the active site of the enzyme, thereby preventing substrate access and subsequent melanin production. Kinetic studies using Lineweaver-Burk plots have confirmed that this compound competes effectively with substrates like L-DOPA and L-Tyrosine .

Antioxidant Activity

In addition to its enzyme inhibition properties, methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate has been evaluated for its antioxidant capabilities. It exhibited strong antioxidant effects in various assays, suggesting potential protective roles against oxidative stress-related conditions .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving B16F10 murine melanoma cells, methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate did not show significant cytotoxic effects at concentrations up to over 48 and 72 hours . This suggests a favorable therapeutic index for further development.

Case Studies and Research Findings

- Study on Hyperpigmentation : A recent investigation highlighted the efficacy of methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate in reducing melanin production in vitro. The results indicated a promising application in cosmetic formulations aimed at skin lightening .

- Potential as an Antimicrobial Agent : Preliminary studies have also suggested that this compound may possess antimicrobial properties, warranting further exploration into its use as a broad-spectrum antimicrobial agent .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.